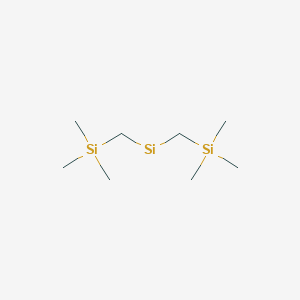![molecular formula C20H21NO B14310485 8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 112922-78-8](/img/structure/B14310485.png)
8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a unique bicyclic structure, which is central to its diverse biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Aplicaciones Científicas De Investigación
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in developing drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared to other tropane alkaloids, such as tropine and tropinone. While these compounds share a similar bicyclic structure, 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of the biphenyl group, which enhances its biological activity and specificity . This distinction makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
112922-78-8 |
|---|---|
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
8-[(4-phenylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H21NO/c22-20-12-18-10-11-19(13-20)21(18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
Clave InChI |
FWOIDRXBFYOFMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


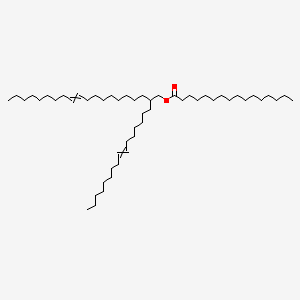

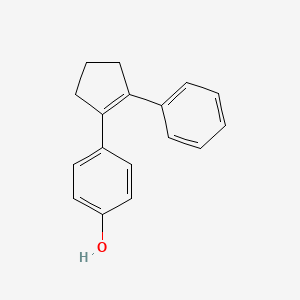
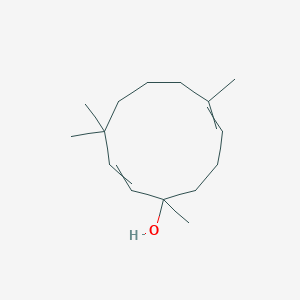

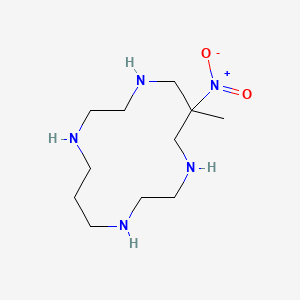
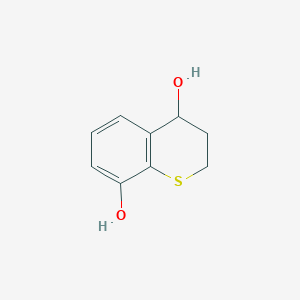

![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
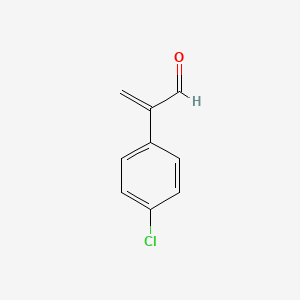
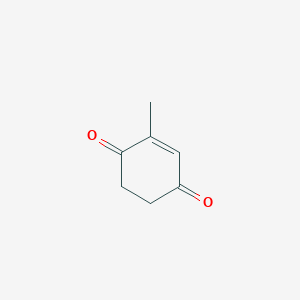
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
